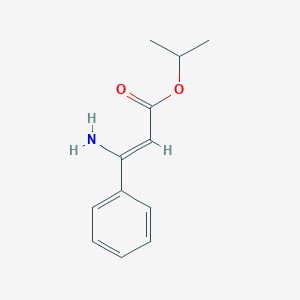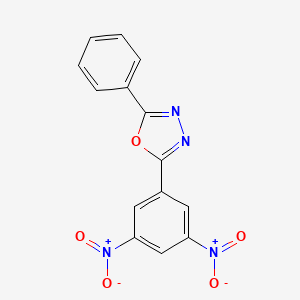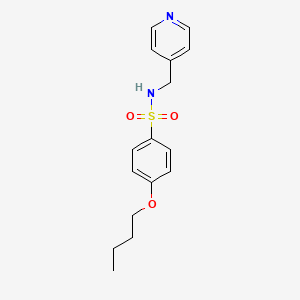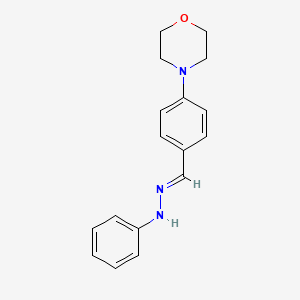![molecular formula C14H13N3OS B3864158 N'-[4-(methylthio)benzylidene]nicotinohydrazide](/img/structure/B3864158.png)
N'-[4-(methylthio)benzylidene]nicotinohydrazide
Vue d'ensemble
Description
N'-[4-(methylthio)benzylidene]nicotinohydrazide, also known as MNBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MNBH is a yellow crystalline solid with a molecular formula of C15H14N4OS and a molecular weight of 306.36 g/mol.
Mécanisme D'action
The mechanism of action of N'-[4-(methylthio)benzylidene]nicotinohydrazide varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the formation of amyloid beta plaques and alpha-synuclein aggregates by binding to the proteins and preventing their aggregation.
In agriculture, this compound inhibits the activity of acetylcholinesterase in insects, leading to paralysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the formation of amyloid beta plaques and alpha-synuclein aggregates in the brain.
In agriculture, this compound causes paralysis and death in insects by inhibiting the activity of acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[4-(methylthio)benzylidene]nicotinohydrazide in lab experiments is its low toxicity, making it a safe compound to work with. It is also relatively easy to synthesize and purify. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N'-[4-(methylthio)benzylidene]nicotinohydrazide. In medicine, further studies are needed to determine the efficacy of this compound in the treatment of Alzheimer's disease and Parkinson's disease. It is also important to investigate the potential side effects of this compound on healthy cells.
In agriculture, further studies are needed to determine the efficacy of this compound as a herbicide and fungicide. It is also important to investigate the potential impact of this compound on non-target organisms.
In material science, further studies are needed to investigate the potential use of this compound as a corrosion inhibitor and as a dye for textile applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields such as medicine, agriculture, and material science. Its low toxicity and ease of synthesis make it a promising compound for further research. However, further studies are needed to determine its efficacy and potential side effects in different applications.
Applications De Recherche Scientifique
N'-[4-(methylthio)benzylidene]nicotinohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of amyloid beta plaques and alpha-synuclein aggregates, respectively.
In agriculture, this compound has been shown to have insecticidal properties by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects. It has also been studied for its potential use as a herbicide and fungicide.
In material science, this compound has been studied for its potential use as a corrosion inhibitor and as a dye for textile applications.
Propriétés
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-19-13-6-4-11(5-7-13)9-16-17-14(18)12-3-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMICLLKNZMFPPT-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-morpholinylamino)carbonothioyl]-2-furamide](/img/structure/B3864082.png)
![(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3864088.png)



![N-[4-(cyclohexylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3864108.png)
![4-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3864126.png)


![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3864157.png)
![N-(4-methoxyphenyl)-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3864162.png)


